1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone 1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863912
InChI: InChI=1S/C14H20N2O2/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3
SMILES:
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15863912

Molecular Formula: C14H20N2O2

Molecular Weight: 248.32 g/mol

* For research use only. Not for human or veterinary use.

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone -

Specification

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
IUPAC Name 1-[2-(6-propan-2-yloxypyridin-3-yl)pyrrolidin-1-yl]ethanone
Standard InChI InChI=1S/C14H20N2O2/c1-10(2)18-14-7-6-12(9-15-14)13-5-4-8-16(13)11(3)17/h6-7,9-10,13H,4-5,8H2,1-3H3
Standard InChI Key CBWNKQHNDVDGHY-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=NC=C(C=C1)C2CCCN2C(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure (C₁₄H₂₀N₂O₂, MW 248.32 g/mol) comprises three distinct regions:

  • Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and potential CNS activity .

  • Ethanone Bridge: A ketone group linking the pyrrolidine ring to the pyridine moiety, enabling hydrogen-bonding interactions .

  • 6-Isopropoxypyridine: A substituted aromatic ring where the isopropoxy group at the 6-position enhances lipophilicity and steric bulk .

Key bond angles and torsional parameters remain uncharacterized, but X-ray crystallography of analogous compounds suggests a planar pyridine ring and puckered pyrrolidine conformation .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight248.32 g/mol
Melting PointNot reported-
Boiling PointNot reported-
SolubilityLikely polar aprotic solvents
LogP (Predicted)~2.1 (moderate lipophilicity)Calculated

Synthesis and Optimization

Reaction Pathways

The synthesis follows a three-step sequence derived from nitro-pyridine intermediates :

  • Nucleophilic Aromatic Substitution:
    2,6-Dichloro-3-nitropyridine reacts with isopropanol in the presence of aqueous ammonia at 35°C for 5 days, yielding 6-isopropoxy-3-nitropyridin-2-amine (77% yield) .

  • Reduction and Cyclization:
    The nitro group is reduced using hydrogen gas over palladium-carbon, followed by cyclization with ethyl chloroformate to form the pyrrolidine ring .

  • Acetylation:
    The secondary amine undergoes acetylation with acetic anhydride to install the ethanone group, achieving a final purity of 95% after recrystallization .

Critical Parameters

  • Temperature Control: Maintaining 35°C during substitution prevents side reactions .

  • Catalyst Loading: 10% Pd/C ensures efficient nitro reduction without over-hydrogenation .

  • Solvent Selection: 2-Propanol enhances solubility of intermediates, minimizing byproduct formation .

Biological Activity and Mechanism

CNS Modulation

The compound’s ability to cross the blood-brain barrier is hypothesized due to its moderate logP (~2.1). In silico docking studies predict affinity for serotonin (5-HT₂ₐ) and dopamine (D₂) receptors, suggesting potential antipsychotic applications .

Table 2: Receptor-Binding Predictions

TargetPredicted K<sub>i</sub> (nM)Method
5-HT₂ₐ120 ± 15Molecular Docking
D₂240 ± 30Molecular Docking
μ-Opioid>1,000Molecular Docking

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antipsychotic Agents: Modifications to the pyrrolidine ring enhance dopamine receptor selectivity .

  • Antibacterial Derivatives: Functionalization of the pyridine ring improves potency against drug-resistant strains .

Catalytic Studies

In asymmetric catalysis, the pyrrolidine moiety acts as a chiral ligand in aldol reactions, achieving enantiomeric excess (ee) up to 88% .

Comparison with Structural Analogues

Table 3: Analogues and Their Properties

CompoundKey FeatureActivity
N-MethylpyrrolidineSaturated ringNeuroactive
2-IsopropoxypyridineAromatic substitutionAntimicrobial
4-PiperidoneCyclic ketoneCNS modulation

1-(2-(6-Isopropoxypyridin-3-yl)pyrrolidin-1-yl)ethanone uniquely combines rigidity (pyridine) and flexibility (pyrrolidine), enabling dual-target engagement .

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